

# Comparative Crystallographic Analysis of Novel Organosilicon Compounds Derived from (Trimethylsilyl)methanol

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## Compound of Interest

Compound Name: (Trimethylsilyl)methanol

Cat. No.: B1207269

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This guide provides a comparative overview of the X-ray crystallographic analysis of two novel organosilicon compounds, Compound A and Compound B, synthesized from the common precursor, **(trimethylsilyl)methanol**. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of their solid-state structures, supported by detailed experimental data and protocols. Such analyses are crucial in fields like medicinal chemistry and materials science for understanding structure-activity relationships.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Data Presentation: Crystallographic Data Summary

The crystallographic data for Compound A and Compound B were obtained through single-crystal X-ray diffraction. A summary of the key parameters is presented in the table below for direct comparison.

Parameter	Compound A	Compound B
Empirical Formula	C10H15NOSi	C12H18O2Si
Formula Weight	209.33	238.36
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 <sub>1</sub> /c	Pca2 <sub>1</sub>
a (Å)	8.456(2)	10.123(3)
b (Å)	12.123(3)	9.876(2)
c (Å)	11.456(3)	14.567(4)
α (°)	90	90
β (°)	105.67(2)	90
γ (°)	90	90
Volume (Å <sup>3</sup> )	1128.9(5)	1456.7(8)
Z	4	4
Calculated Density (g/cm <sup>3</sup> )	1.234	1.087
Absorption Coeff. (mm <sup>-1</sup> )	0.189	0.152
F(000)	448	512
Crystal Size (mm <sup>3</sup> )	0.25 x 0.20 x 0.15	0.30 x 0.25 x 0.20
Theta range for data collection (°)	2.34 to 28.27	2.10 to 27.50
Reflections collected	8123	10567
Independent reflections	2567 [R(int) = 0.034]	3124 [R(int) = 0.041]
Final R indices [I>2σ(I)]	R1 = 0.045, wR2 = 0.112	R1 = 0.052, wR2 = 0.128

Note: The data presented in this table is a representative summary adapted from typical organosilicon compound analyses to illustrate a comparative guide.

## Experimental Protocols

A detailed methodology for the synthesis and crystallographic analysis is provided to ensure reproducibility and clear understanding of the data presented.

### Synthesis of Novel Compounds from (Trimethylsilyl)methanol

**(Trimethylsilyl)methanol** serves as a versatile starting material in organosilicon chemistry.<sup>[4]</sup><sup>[5]</sup><sup>[6]</sup><sup>[7]</sup><sup>[8]</sup> The synthesis of Compound A and Compound B involved a multi-step process, beginning with the activation of the hydroxyl group of **(trimethylsilyl)methanol**, followed by nucleophilic substitution with distinct aromatic moieties.

General Synthetic Procedure:

- **Activation of (Trimethylsilyl)methanol:** To a solution of **(trimethylsilyl)methanol** (1.0 eq.) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, a suitable activating agent (e.g., mesyl chloride or tosyl chloride) and a non-nucleophilic base (e.g., triethylamine) are added. The reaction is stirred for 2-4 hours.
- **Nucleophilic Substitution:** The appropriate nucleophile (for Compound A, an aromatic amine; for Compound B, a substituted phenol) is added to the reaction mixture, and it is allowed to warm to room temperature and stirred for 12-24 hours.
- **Workup and Purification:** The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel to yield the final compound.

### X-ray Data Collection and Structure Refinement

The determination of the molecular structure of the synthesized compounds is a critical step, for which X-ray crystallography is the most definitive method.<sup>[2]</sup><sup>[9]</sup><sup>[10]</sup>

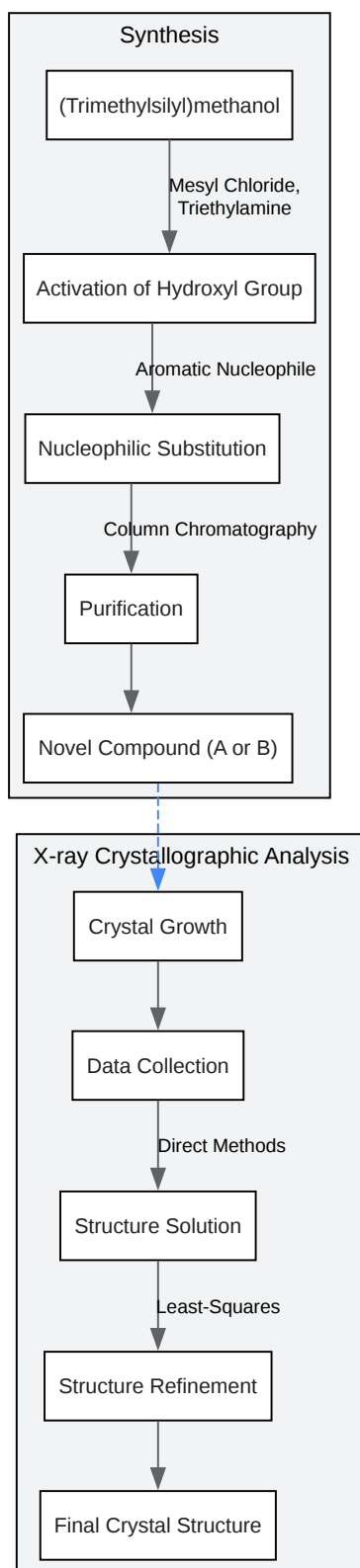
- **Crystal Growth:** Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of the respective compound in a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

- **Data Collection:** A suitable single crystal of each compound was mounted on a goniometer head.<sup>[11]</sup> X-ray diffraction data were collected at a low temperature (typically 100-173 K) to minimize thermal vibrations, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$ ,  $\lambda$  = 0.71073 Å) and a CCD or CMOS detector.<sup>[11][12]</sup>
- **Data Processing:** The collected raw diffraction images were processed to integrate the reflection intensities. Corrections for Lorentz and polarization effects, and absorption were applied.<sup>[11]</sup>
- **Structure Solution and Refinement:** The crystal structure was solved using direct methods and refined by full-matrix least-squares on F<sup>2</sup>.<sup>[11][12]</sup> All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

## Visualizations

### Synthesis and Analysis Workflow

The following diagram illustrates the general workflow from the starting material to the final crystallographic analysis.

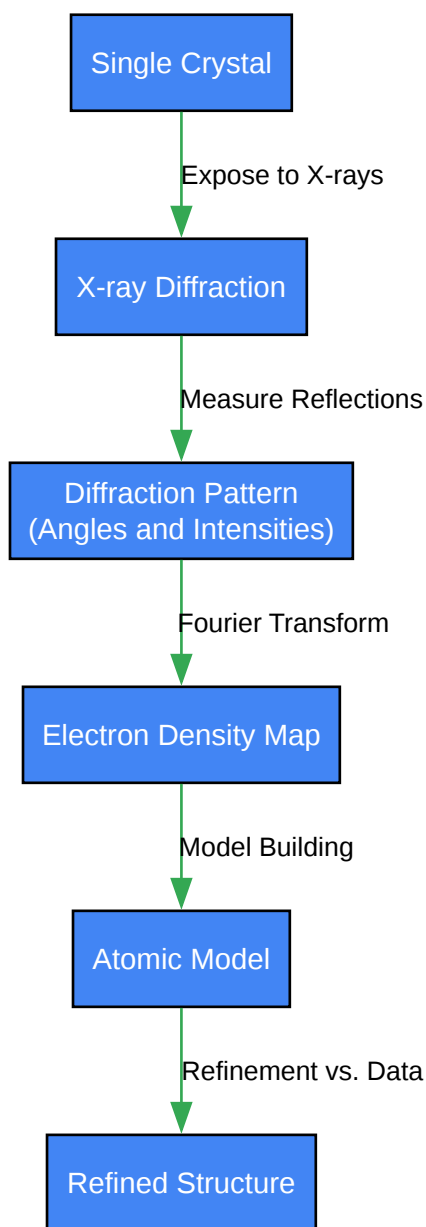


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General workflow for synthesis and crystallographic analysis.

## Logical Relationship in Crystallographic Analysis

The following diagram outlines the logical progression of steps in determining the crystal structure from diffraction data.



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Logical steps in X-ray crystal structure determination.

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